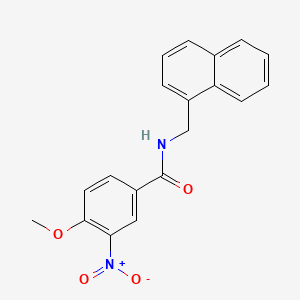

![molecular formula C17H16FNO B5503087 (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)

(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone typically involves multi-step chemical reactions. For instance, related compounds have been synthesized through a three-step substitution reaction, with structural confirmation using techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of these compounds often employs X-ray diffraction and density functional theory (DFT). Conformational analysis reveals that the molecular structures optimized by DFT are consistent with those determined by X-ray diffraction. This approach provides insights into the electronic properties, like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors Development

Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol derivatives, have been highlighted for their application in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. The presence of fluorine atoms often contributes to the enhanced performance of these sensors due to their influence on the electronic properties of the molecules (Roy, 2021).

Environmental Pollution and Remediation

Research on per- and polyfluoroalkyl substances (PFASs) has revealed their persistent occurrence in landfills and their potential impact on environmental pollution. Studies focusing on the fate, transformation, and biodegradation of PFASs, including fluorinated alternatives, contribute to understanding their environmental behaviors and aid in developing remediation strategies (Hamid et al., 2018).

Pharmaceutical and Biomedical Applications

Fluorinated compounds play a crucial role in the pharmaceutical industry, with their inclusion in drug molecules often leading to improved efficacy, stability, and bioavailability. The synthesis and application of fluorinated pyrimidines, for instance, demonstrate the importance of fluorinated intermediates in the development of cancer treatments. These compounds' unique properties enable targeted therapy and are central to personalized medicine approaches (Gmeiner, 2020).

Material Science and Nanotechnology

Fluorinated compounds are also integral in material science, where their incorporation into materials can result in altered surface properties, such as hydrophobicity and durability. The development of fluoropolymer-based materials for various applications, including coatings and electronic devices, illustrates the versatility and importance of fluorine chemistry in advancing material technologies (Wang et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone” and similar compounds could involve further exploration of their potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, more research could be conducted to investigate the influence of steric factors on biological activity and to develop new synthetic strategies for these compounds .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(4-pyrrolidin-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-11-1-2-12-19/h3-10H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDDIRRGKRCIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)[4-(pyrrolidin-1-yl)phenyl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)